3,4-Diethyl-3,4-diphenylhexane

Catalog No.
S1912522
CAS No.
62678-48-2
M.F
C22H30
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diethyl-3,4-diphenylhexane

CAS Number

62678-48-2

Product Name

3,4-Diethyl-3,4-diphenylhexane

IUPAC Name

(3,4-diethyl-4-phenylhexan-3-yl)benzene

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3

InChI Key

PYJRTMLRHSXSLS-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2
  • Hydrophobic character: Branched hydrocarbon chains tend to be hydrophobic, meaning they repel water. This property is valuable in studies of membranes and other biological systems .
  • Viscous properties: The shape of branched hydrocarbons can affect the viscosity of liquids they form part of. Scientists investigate viscosity in tribology (the study of lubrication) and other fields .

Here are some potential areas of scientific research where 3,4-Diethyl-3,4-diphenylhexane could be relevant, but for which specific details are limited:

  • Material science: Branched hydrocarbon molecules are sometimes used in the development of new materials such as lubricants or polymers, due to their aforementioned properties .
  • Organic chemistry: Scientists study the chemical reactions of branched hydrocarbons to understand the fundamental behavior of organic molecules .

3,4-Diethyl-3,4-diphenylhexane is an organic compound with the molecular formula C22H30. It is characterized by its crystalline structure and belongs to a class of compounds known as diphenylalkanes. This compound features two ethyl groups and two phenyl groups attached to a hexane backbone, making it a member of the larger family of alkyl-substituted diphenyl alkanes. Its unique structure contributes to its potential applications in various fields, particularly in materials science and chemistry .

Typical of alkyl-substituted aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The presence of phenyl groups allows for electrophilic aromatic substitution reactions, where electrophiles can attack the aromatic rings.
  • Reduction Reactions: The compound can be reduced to form various derivatives, such as alcohols or alkanes.
  • Oxidation: Oxidative conditions can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in creating more complex organic molecules .

While specific biological activity data for 3,4-diethyl-3,4-diphenylhexane is limited, compounds within this structural family are often investigated for their antioxidant properties. The compound has been noted in patent literature as a potential antioxidant for polyolefin resins, suggesting that it may exhibit protective effects against oxidative degradation in polymer matrices . Further research would be necessary to elucidate any direct biological activities or pharmacological effects.

Several synthetic routes have been developed for producing 3,4-diethyl-3,4-diphenylhexane. Notable methods include:

  • Disproportionation Reaction: This method involves the disproportionation of diethyl 2-phenylhexane derivatives under specific conditions.
  • Bromobenzene Reaction: A common synthesis route involves reacting bromobenzene with ethylmagnesium bromide followed by appropriate work-up procedures to yield the desired compound .
  • Alkylation Reactions: Utilizing alkyl halides and phenyl derivatives can also lead to the formation of this compound through nucleophilic substitution mechanisms.

These methods provide a variety of approaches for synthesizing 3,4-diethyl-3,4-diphenylhexane in laboratory settings .

The primary applications of 3,4-diethyl-3,4-diphenylhexane include:

  • Antioxidant Additive: It is used as an antioxidant in polyolefin resins to enhance thermal stability and prolong material lifespan.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules in pharmaceutical and materials chemistry.
  • Research Tool: Due to its unique structure, it is often utilized in studies exploring reaction mechanisms involving diphenylalkanes.

These applications underscore its significance in both industrial and research contexts .

Interaction studies involving 3,4-diethyl-3,4-diphenylhexane primarily focus on its compatibility with various polymers and other chemical additives. Research indicates that when incorporated into polyethylene matrices, it improves thermal stability without significantly altering mechanical properties. Such studies are crucial for developing advanced materials with enhanced performance characteristics .

Several compounds share structural similarities with 3,4-diethyl-3,4-diphenylhexane. These include:

Compound NameMolecular FormulaKey Features
3,4-Dimethyl-3,4-diphenylhexaneC20H26Contains methyl groups instead of ethyl groups
3,4-Dipropyl-3,4-diphenylhexaneC24H34Features propyl groups; larger molecular size
3,4-Diisopropyl-3,4-diphenylhexaneC26H38Contains isopropyl groups; bulkier structure
3,4-Dibutyl-3,4-diphenylhexaneC28H42Incorporates butyl groups; increased hydrophobicity

The uniqueness of 3,4-diethyl-3,4-diphenylhexane lies in its specific combination of ethyl and phenyl substituents that provide distinct physical and chemical properties compared to its analogs. This makes it particularly valuable as an antioxidant additive while also enabling diverse synthetic applications .

XLogP3

8.1

Wikipedia

1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene

Dates

Modify: 2023-08-16

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